MS049

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

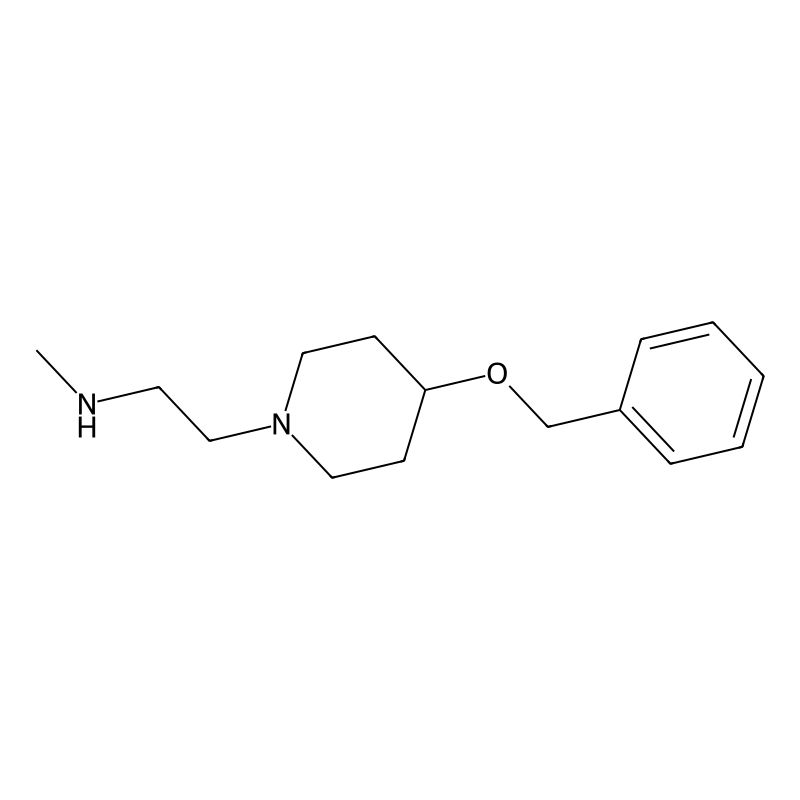

SMILES

solubility

Synonyms

Biochemical and Cellular Activity

MS049 was developed through structure-activity relationship (SAR) studies to improve upon a fragment-like inhibitor. It is highly potent and selective for PRMT4 and PRMT6 over other epigenetic targets [1].

Potency and Selectivity

The following table summarizes the inhibitory concentrations (IC50) of this compound against different PRMT enzymes.

| Enzyme | IC50 (Biochemical Assay) | IC50 (Cellular Assay) |

|---|---|---|

| PRMT4 | 34 nM [2] | 1.4 ± 0.1 μM [2] |

| PRMT6 | 43 nM [2] | 0.97 ± 0.05 μM [2] |

| PRMT8 | 1600 nM [2] | Not Reported |

| Other PRMTs & Epigenetic Targets | Selective over a broad panel [1] [2] | Not Applicable |

This compound reduces levels of specific methylation marks in cells:

- H3R2me2a: A histone mark primarily catalyzed by PRMT6, reduced with an IC50 of 0.97 μM in HEK293 cells after 20 hours of treatment [2].

- Med12me2a: A mark on the mediator complex subunit 12 catalyzed by PRMT4, reduced with an IC50 of 1.4 μM in HEK293 cells after 72 hours [2].

Importantly, at these effective concentrations, this compound is not toxic and does not affect the growth of HEK293 cells [2].

Experimental Protocols

The key experiments that define this compound's activity involve treating cells and measuring the resulting decrease in methylation marks via western blot.

Cellular Target Engagement Protocol

This protocol details how to assess this compound inhibition of PRMT4 and PRMT6 in a cellular context [2].

Key Steps and Reagents:

- Cell Line: HEK293 cells [2].

- Treatment: this compound is typically dissolved in DMSO to create a stock solution (≥ 31 mg/mL). A range of concentrations (e.g., 0.1 µM to 100 µM) is used to establish a dose-response curve [2].

- Incubation Time: 20 hours for H3R2me2a analysis; 72 hours for Med12-Rme2a analysis [2].

- Detection: Standard western blot protocol using antibodies specific for asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and asymmetric dimethylation of Med12 (Med12-Rme2a) [2].

The this compound Toolset

A critical best practice in chemical biology is using a negative control to confirm that observed effects are due to the intended target inhibition. The developers of this compound also created MS049N, an inactive analog [1] [3].

- MS049N Negative Control: This compound has a similar structure but a key modification (replacement of the N-methylamino group with a methoxy group,

COCvs.CNCin SMILES notation) that abolishes its inhibitory activity. It is crucial for ruling out off-target effects in experiments [3].

Research Applications

This compound enables the investigation of PRMT4 and PRMT6 in various biological contexts. PRMTs are implicated in transcription, DNA repair, and immune signaling, with dysregulation linked to cancers like AML, breast, prostate, and lung cancer [1] [4] [5].

- Intestinal Organoid Screening: A screen of epigenetic chemical probes demonstrated that inhibiting Type I PRMTs (the class including PRMT4 and PRMT6) enhances epithelial differentiation and blocks the growth of adenoma organoids, suggesting potential therapeutic avenues [6].

- Exploring Synergistic Effects: Since PRMT4 and PRMT6 can have a synergistic effect in stimulating estrogen receptor-alpha dependent transcription, a dual inhibitor like this compound is a valuable tool for testing related therapeutic hypotheses [1].

References

- 1. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PRMT4/PRMT6 Inhibitor [medchemexpress.com]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. Biomedical effects of protein arginine methyltransferase ... [sciencedirect.com]

- 5. Cellular pathways influenced by protein arginine methylation [pmc.ncbi.nlm.nih.gov]

- 6. A Semi-automated Organoid Screening Method Demonstrates ... [pmc.ncbi.nlm.nih.gov]

MS049 compound discovery

MS049 at a Glance

The table below summarizes the core biochemical and cellular characteristics of this compound:

| Property | Description |

|---|---|

| Primary Targets | PRMT4 (CARM1) & PRMT6 [1] [2] |

| IC₅₀ (Cell-Free) | 34 nM for PRMT4; 43 nM for PRMT6 [3] [4] [5] |

| Molecular Weight | 321.29 (dihydrochloride salt) [3] [5] |

| Molecular Formula | C₁₅H₂₆Cl₂N₂O [3] |

| CAS Number | 2095432-59-8 (dihydrochloride) [5] |

| In Vitro Solubility | 56 mg/mL in DMSO and Water; 50 mg/mL in Ethanol [5] |

| Selectivity | Highly selective over other PRMTs (>300-fold over PRMT1/3), other epigenetic enzyme classes, and non-epigenetic targets [3] [2] |

| Negative Control | MS049N [1] [2] |

Experimental Protocols for Cellular Target Engagement

To confirm this compound activity in cells, you can assess the reduction of specific histone marks and substrate methylation.

Experimental Readouts: The primary cellular assays measure the reduction of hallmark methylation marks:

Detailed Western Blot Protocol [5]:

- Cell Line: HEK293 cells.

- Treatment: Incubate cells with this compound across a concentration range.

- For H3R2me2a reduction: 0.1, 1, 10 µM for 20 hours (IC₅₀ ≈ 0.97 µM).

- For Med12me2a reduction: 0.1, 1, 10, 100 µM for 72 hours (IC₅₀ ≈ 1.4 µM).

- Analysis: Perform Western Blotting using antibodies specific for H3R2me2a and Med12me2a.

Mechanism of Action and Cellular Role

The following diagram illustrates the mechanism of this compound and its downstream cellular effects, particularly its distinct role in cancer models:

This compound inhibits PRMT4/6 to reduce methylation marks, but unlike broader PRMT inhibitors, it does not stop cancer cell proliferation in certain models [6].

Formulation and Handling

For in vitro and in vivo applications, proper preparation of this compound is critical.

- In Vitro Stock Solution: Prepare a concentrated stock solution, typically 56 mg/mL (174.3 mM) in DMSO, water, or ethanol [5]. Aliquot and store at -20°C or below to avoid freeze-thaw cycles.

- In Vivo Dosing Formulations (from vendor-validated protocols) [3]:

- Formulation 1 (Clear Solution): 2.8 mg/mL in 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.

- Formulation 2 (Clear Solution): 0.4 mg/mL in 5% DMSO, 95% Corn oil.

- Formulation 3 (Homogeneous Suspension): 5 mg/mL in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [5].

Biological Context and Research Applications

- CARM1/PRMT4 Biology: CARM1 is a multifunctional enzyme with roles in transcriptional coactivation, RNA processing, and metabolism. It methylates histone (H3R17, H3R26) and numerous non-histone substrates [7].

- Research Utility: this compound is a critical tool for disentangling the biological functions of PRMT4 and PRMT6 from other PRMTs, especially PRMT1. Research shows that the anti-proliferative effect of a pan-type I PRMT inhibitor (MS023) in Triple-Negative Breast Cancer (TNBC) is primarily due to PRMT1 inhibition, not PRMT4 or PRMT6 inhibition, which this compound does not replicate [6]. This highlights its value in deconvoluting complex epigenetic pathways.

References

- 1. | Structural Genomics Consortium MS 049 [thesgc.org]

- 2. A chemical biology toolbox to study protein methyltransferases ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 4. This compound (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]

- 5. | PRMT4 and PRMT6 inhibitor | CAS 2095432-59-8 | Buy... MS 049 [invivochem.com]

- 6. PRMT inhibition induces a viral mimicry response in triple- ... [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted roles of CARM1 beyond histone arginine ... [nature.com]

MS049: Mechanism of Action and Key Properties

MS049 acts as an arginine mimetic. Its ethylenediamino moiety anchors into the substrate-binding channel of PRMT4 and PRMT6, forming key hydrogen bonds to compete with natural substrates and inhibit enzyme activity [1]. The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Primary Targets | PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM) [2] [3] [4]. |

| Selectivity | Highly selective for PRMT4/6 over other PRMTs (e.g., >300-fold selective over PRMT1/3) [5] [1] and a broad range of other epigenetic targets [2] [1]. |

| Cellular Activity | Reduces levels of asymmetric dimethylation of PRMT6 substrate H3R2 (IC₅₀ = 0.97 µM) and PRMT4 substrate Med12 (IC₅₀ = 1.4 µM) [3] [4]. |

| Key Research Use | A chemical probe for dissecting the biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [6] [1]. |

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table consolidates the key quantitative data available from the search results.

| Parameter | Value | Experimental Context | Source |

|---|---|---|---|

| PRMT4 IC₅₀ | 34 nM | Cell-free biochemical assay | [2] [5] [4] |

| PRMT6 IC₅₀ | 43 nM | Cell-free biochemical assay | [2] [5] [4] |

| PRMT8 IC₅₀ | 1600 nM | Cell-free biochemical assay | [3] |

| Cellular IC₅₀ (H3R2me2a) | 0.97 µM | HEK293 cells, 20-hour treatment | [3] [4] |

| Cellular IC₅₀ (Med12me2a) | 1.4 µM | HEK293 cells, 72-hour treatment | [3] [4] |

| Solubility (DMSO) | ≥ 31 mg/mL (124.82 mM) | For free base form | [3] |

| Solubility (DMSO) | 56 mg/mL (174.3 mM) | For dihydrochloride salt form | [2] [4] |

Experimental Protocols

The search results provide details on how this compound has been used in cellular experiments, particularly Western Blot analysis, to validate its target engagement and functional effects.

Western Blot Analysis to Assess PRMT6 Inhibition in Cells

This protocol measures the reduction of the H3R2me2a mark, a specific histone modification catalyzed by PRMT6 [3] [4].

- Cell Line: HEK293 cells [3] [4].

- Compound Treatment: Cells are treated with this compound across a concentration range (e.g., 0.1, 1, 10 µM) [3].

- Incubation Time: 20 hours [3] [4].

- Key Outcome Measurement: Reduction in H3R2me2a levels, visualized and quantified via Western Blotting [3] [4].

Western Blot Analysis to Assess PRMT4 Inhibition in Cells

This protocol measures the reduction of asymmetric dimethylation on Med12 (Med12-Rme2a), a non-histone substrate of PRMT4 [3] [4].

- Cell Line: HEK293 cells [3] [4].

- Compound Treatment: Cells are treated with this compound across a concentration range (e.g., 0.1, 1, 10, 100 µM) [3].

- Incubation Time: 72 hours [3] [4].

- Key Outcome Measurement: Reduction in Med12-Rme2a levels, visualized and quantified via Western Blotting [3] [4].

Biological Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and a generalized workflow for its application in cell-based experiments.

Important Considerations for Researchers

- Negative Control: A dedicated negative control molecule, MS049N, has been developed alongside the probe. It is structurally similar but pharmacologically inactive and should be used in parallel to confirm that observed effects are due to specific PRMT4/6 inhibition [6] [1].

- Form Distinction: Pay close attention to the specific form of this compound you are using. The free base (CAS 1502816-23-0) and the dihydrochloride salt (CAS 2095432-59-8) have different molecular weights and solubilities, which will impact molarity calculations for stock solution preparation [3] [4].

- In Vivo Data: Note that the search results explicitly state that as of the time of the cited sources, no animal in vivo data for this compound had been reported [5].

References

- 1. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 3. This compound | PRMT4/PRMT6 Inhibitor [medchemexpress.com]

- 4. This compound | PRMT4 and PRMT6 inhibitor | CAS 2095432-59-8 [invivochem.com]

- 5. This compound (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

Biochemical and Cellular Characterization of MS049

References

- 1. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PRMT4/PRMT6 Inhibitor [medchemexpress.com]

- 3. This compound | PRMT4 and PRMT6 inhibitor | CAS 2095432-59-8 [invivochem.com]

- 4. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 5. A chemical biology toolbox to study protein ... [nature.com]

- 6. Multifaceted roles of CARM1 beyond histone arginine ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine methylation in cancer: mechanisms and therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a first-in-class degrader for the protein ... [sciencedirect.com]

MS049: Biochemical Characterization

The table below summarizes the core information available for MS049 from the search results.

| Property | Description |

|---|---|

| Target | Protein Arginine Methyltransferase 6 (PRMT6) [1] |

| PRMT Type | Type I PRMT [2] |

| Known Specificity | Selective for PRMT6; does not significantly inhibit PRMT3, PRMT4 (CARM1), or PRMT1 at its working concentrations [2] |

| Primary Cellular Role | Catalyzes asymmetric dimethylation of arginine residues on histone and non-histone proteins [1] |

Research Context and Experimental Insights

This compound is used as a selective chemical probe to isolate the biological function of PRMT6 [2]. Screening experiments with related PRMT inhibitors help illustrate a common experimental workflow you can adapt for this compound:

- Cell-Based Viability Screening: A typical approach involves treating a panel of cancer cell lines with the inhibitor and monitoring cell confluency over several days using live-cell imaging platforms to identify growth-inhibitory effects [2].

- Biomarker Analysis: RNA sequencing and pathway analysis on sensitive versus resistant cell lines can identify determinants of response, such as the activation of specific signaling pathways [2].

- Mechanistic Validation: A key step is confirming that the inhibitor's cellular effect coincides with a reduction in the expected enzymatic mark, such as measuring global levels of asymmetric ω-NG,NG-dimethylarginine (ADMA) by immunoblotting following treatment [2].

Proposed Workflow for PRMT Inhibitor Profiling

For your requested visualization, the diagram below outlines a generalized experimental workflow for characterizing a PRMT inhibitor's activity. You can use this as a foundational template for this compound.

Proposed multi-phase workflow for profiling this compound, from in vitro assays to mechanistic studies.

References

Core Biochemical & Cellular Profile of MS049

The table below summarizes the fundamental quantitative data and characteristics of MS049 from early research publications.

| Property/Category | Details |

|---|---|

| Primary Targets & Mechanism | Potent, selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6 [1] [2] [3]. |

| In Vitro IC₅₀ (Biochemical) | PRMT4: 34 nM [1] [2] [3]. PRMT6: 43 nM [1] [2] [3]. | | Selectivity | >30-fold selective over PRMT8 (IC₅₀ = 1.6 µM) and >300-fold selective over PRMT1 and PRMT3 [1] [3]. Highly selective over a broad panel of other epigenetic writers, erasers, and readers [2] [4]. | | Cellular Activity (IC₅₀) | Reduces H3R2me2a (PRMT6 mark) in HEK293 cells: 0.97 µM [1]. Reduces Med12-Rme2a (PRMT4 mark) in HEK293 cells: 1.4 µM [1]. | | Key Cellular Findings | Reduces levels of histone mark H3R2me2a and non-histone substrate Med12me2a in a concentration-dependent manner [1] [2]. Non-toxic; does not affect HEK293 cell growth at tested concentrations [1]. | | Chemical Structure | C₁₅H₂₄N₂O (Freebase) [1]. C₁₅H₂₆Cl₂N₂O (Dihydrochloride salt, commonly sold) [2] [3]. | | CAS Number | 1502816-23-0 (Freebase) [1]. 2095432-59-8 (Dihydrochloride salt) [2]. |

Experimental Protocols from Key Studies

Here are the methodologies for pivotal experiments that established this compound's cellular activity, primarily from the foundational 2016 study in the Journal of Medicinal Chemistry [1].

Western Blot Analysis of H3R2me2a in HEK293 Cells

This protocol demonstrates this compound's inhibition of PRMT6 activity in cells.

- Cell Line: HEK293 cells.

- Compound Treatment: Cells were treated with this compound at concentrations of 0.1, 1, and 10 µM.

- Incubation Time: 20 hours.

- Key Reagent: Antibody specific for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).

- Outcome: Concentration-dependent reduction of the H3R2me2a mark, with an IC₅₀ calculated at 0.97 µM [1].

Western Blot Analysis of Med12me2a in HEK293 Cells

This protocol demonstrates this compound's inhibition of PRMT4 activity in cells.

- Cell Line: HEK293 cells.

- Compound Treatment: Cells were treated with this compound at concentrations of 0.1, 1, 10, and 100 µM.

- Incubation Time: 72 hours.

- Key Reagent: Antibody for detecting asymmetric arginine dimethylation of Med12 (Med12-Rme2a), a non-histone substrate of PRMT4.

- Outcome: Concentration-dependent reduction of Med12-Rme2a levels, with an IC₅₀ calculated at 1.4 µM [1].

Application in a Neurodegeneration Research Model

A 2020 study used this compound to investigate the role of arginine methylation in the toxicity of dipeptide repeat proteins in Amyotrophic Lateral Sclerosis (ALS).

- Cell Line: Mouse spinal cord neuroblastoma hybrid cells (NSC-34) [5].

- Experimental Workflow:

- NSC-34 cells were seeded in 96-well plates.

- Cells were treated with This compound (10 µM) for 24 hours.

- Cells were exposed to toxic arginine-containing dipeptide repeat proteins (GR15 or PR15).

- Cell health and toxicity were subsequently measured.

- Key Finding: Pre-treatment with this compound, a type I PRMT inhibitor, was shown to protect against polyGR and polyPR toxicity [5].

Research Context and Biological Role

To understand how this compound is used in research, the following diagram illustrates its mechanism and role in a key biological model.

This diagram shows how this compound inhibits PRMT4 and PRMT6, reducing specific methylation marks. This mechanism was leveraged in a model of ALS/FTD, where inhibition protected cells from the toxicity of arginine-rich proteins [5].

Important Research-Use-Only Information

- Status: this compound is explicitly sold for research use only and is not for diagnostic or therapeutic use in humans [1] [2] [3].

- In Vivo Data Gap: A key point noted in the literature is that, at the time of publication, there was no reported animal in vivo data for this compound [3]. Its use has been primarily confined to in vitro and cellular studies.

- Research Role vs. Other Inhibitors: In a screen for triple-negative breast cancer treatments, this compound (specific for PRMT4/6) showed no significant anti-proliferative effect across tested cell lines. In contrast, MS023, a pan-inhibitor of type I PRMTs (including PRMT1), was potent. This suggests the anti-cancer effect in that context is primarily through PRMT1 inhibition, not PRMT4/6 [6].

References

- 1. This compound | PRMT4/PRMT6 Inhibitor [medchemexpress.com]

- 2. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 3. This compound (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]

- 4. A chemical biology toolbox to study protein methyltransferases ... [pmc.ncbi.nlm.nih.gov]

- 5. Type I PRMT Inhibition Protects Against C9ORF72 Arginine ... [pmc.ncbi.nlm.nih.gov]

- 6. PRMT inhibition induces a viral mimicry response in triple- ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: MS049 as a Potent and Selective Dual PRMT4/PRMT6 Inhibitor for Exploratory Research

Introduction to PRMT Biology and MS049 Significance

Protein arginine methyltransferases (PRMTs) constitute a crucial family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues in various protein substrates, including both histones and non-histone proteins. These post-translational modifications play fundamental roles in numerous cellular processes such as transcriptional regulation, RNA processing, DNA damage repair, and cell signaling pathways. The PRMT family is categorized into three types based on their catalytic products: Type I PRMTs (including PRMT1, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine (ADMA); Type II PRMTs (PRMT5 and PRMT9) produce symmetric dimethylarginine (SDMA); while Type III (PRMT7) only catalyzes monomethylation. Dysregulated PRMT activity has been strongly implicated in various human diseases, particularly cancer, making these enzymes attractive therapeutic targets for drug discovery efforts.

This compound represents a significant advancement in the chemical biology toolkit for investigating PRMT biology. Discovered through systematic structure-activity relationship (SAR) studies based on a fragment-like inhibitor scaffold, this compound emerged as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively. Its exceptional selectivity profile (>300-fold selective over PRMT1 and PRMT3, and >30-fold selective over PRMT8) distinguishes it from pan-PRMT inhibitors and makes it an invaluable chemical probe for dissecting the specific biological functions of PRMT4 and PRMT6 in health and disease. This comprehensive technical guide provides researchers with detailed biochemical characterization, experimental protocols, and research applications of this compound to facilitate its proper use in exploratory studies.

Comprehensive Biochemical and Cellular Characterization of this compound

Biochemical Profiling and Selectivity

The distinct inhibitory profile of this compound against PRMT4 and PRMT6 sets it apart from other PRMT inhibitors currently available. Through rigorous biochemical characterization, this compound has demonstrated remarkable selectivity for its intended targets over a broad range of epigenetic and non-epigenetic off-targets.

Table 1: Biochemical Inhibitory Profile of this compound Against PRMT Family Members

| PRMT Enzyme | IC50 Value | Fold Selectivity vs. PRMT4/6 | Assay Type |

|---|---|---|---|

| PRMT4 (CARM1) | 34 nM | N/A | Biochemical assay using full-length human PRMT4 [1] [2] |

| PRMT6 | 43 nM | N/A | Biochemical assay using PRMT6 [1] [2] |

| PRMT1 | >10,000 nM | >300-fold | Selective against other type I PRMTs [3] [4] |

| PRMT3 | >10,000 nM | >300-fold | Selective against other type I PRMTs [3] [4] |

| PRMT8 | ~1,600 nM | >30-fold | Good selectivity over PRMT8 [3] [4] |

| PRMT5 | No inhibition at 50 μM | >1,000-fold | No inhibition against type II PRMTs [3] |

| PRMT7 | No inhibition at 50 μM | >1,000-fold | No inhibition against type III PRMTs [3] |

This compound exhibits exceptional selectivity when profiled against a broad panel of epigenetic targets beyond PRMTs. At concentrations up to 50 μM, this compound does not significantly inhibit any of the protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), lysine demethylases (KDMs), or various methyllysine/methylarginine reader proteins. This clean off-target profile makes this compound a high-quality chemical probe suitable for mechanistic studies without confounding off-target effects. The compound's selectivity is attributed to its unique binding mode that exploits subtle differences in the active sites of PRMT4 and PRMT6 compared to other PRMT family members.

Cellular Potency and Functional Effects

The cellular efficacy of this compound has been rigorously evaluated in HEK293 cells, demonstrating potent, concentration-dependent inhibition of PRMT4 and PRMT6 methyltransferase activities. The cellular activity of this compound is evidenced by reduction of specific histone marks and non-histone substrate methylation.

Table 2: Cellular Activity Profile of this compound in HEK293 Cells

| Cellular Readout | Incubation Time | IC50 Value | Experimental Details |

|---|---|---|---|

| H3R2me2a mark reduction | 20 hours | 0.97 ± 0.05 μM | Concentration-dependent reduction of H3R2me2a mark; measured by Western blot [1] [5] |

| Med12-Rme2a reduction | 72 hours | 1.4 ± 0.1 μM | Inhibition of endogenous PRMT4 activity; reduced cellular asymmetric arginine dimethylation of Med12 [1] [5] |

| Cell growth/viability | 96 hours | No significant effect | No toxicity observed; does not affect growth of HEK293 cells at concentrations up to 50 μM [1] [2] |

The functional consequences of PRMT4/6 inhibition by this compound have been explored in various cellular models. In clear cell renal cell carcinoma (ccRCC) models, this compound did not demonstrate significant anti-proliferative effects, unlike the pan-type I PRMT inhibitor MS023, suggesting that simultaneous inhibition of multiple type I PRMTs (particularly PRMT1) may be necessary for efficacy in this cancer type. This selective activity profile makes this compound particularly valuable for dissecting the specific contributions of PRMT4 and PRMT6 in complex biological processes without confounding effects from inhibition of other PRMT family members.

Experimental Protocols and Methodologies

Biochemical Assay Protocols

3.1.1 PRMT Inhibition Assay

The standard biochemical assay for assessing PRMT4 and PRMT6 inhibition follows a radiometric format using tritiated SAM as the methyl donor. The protocol involves incubating the PRMT enzyme (full-length human PRMT4 or PRMT6) with this compound at varying concentrations in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT) containing substrate (histone H3 peptide for PRMT4 or H3 peptide for PRMT6) and [3H]-SAM. After incubation at 30°C for 60-90 minutes, the reaction is terminated by spotting onto P81 filter papers, which are then washed extensively with 50 mM NaHCO3 buffer (pH 9.0) to remove unincorporated [3H]-SAM. The radioactivity retained on the filters is quantified by scintillation counting, and IC50 values are determined by fitting the inhibition data to a four-parameter logistic equation. For PRMT4 assays, the biotin-labeled histone H3 (1-25) peptide is commonly used as substrate, while for PRMT6, a similar peptide substrate is employed.

3.1.2 Selectivity Profiling Assay

The comprehensive selectivity profiling of this compound against other methyltransferases follows similar radiometric assay formats but with enzyme-specific substrates and conditions. For assessing selectivity against other PRMTs, the assay conditions are optimized for each specific PRMT enzyme (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8) using their respective preferred substrates. To evaluate selectivity against non-PRMT epigenetic targets, commercial screening panels against PKMTs, DNMTs, and KDMs are typically employed at a fixed concentration of this compound (usually 10 μM) to identify any significant off-target inhibition. The key advantage of this compound is its demonstrated clean selectivity profile across these diverse epigenetic targets, validating its use as a selective chemical probe.

Cellular Assay Protocols

3.2.1 Western Blot Analysis for Target Engagement

The cellular target engagement of this compound is typically validated through Western blot analysis of specific methylation marks in treated cells. The standard protocol involves treating HEK293 cells (or other relevant cell lines) with this compound at varying concentrations (typically ranging from 0.1 μM to 100 μM) for specified durations (20 hours for H3R2me2a analysis; 72 hours for Med12-Rme2a analysis). After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors. Protein extracts are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies against H3R2me2a or Med12-Rme2a. Equal loading is confirmed using antibodies against total histone H3 or β-actin. Quantitative analysis of band intensities is performed using densitometry software, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

3.2.2 Cellular Proliferation and Viability Assays

The impact on cell growth and viability is assessed using IncuCyte ZOOM live-cell imaging or similar systems. Cells are seeded in 96-well plates at optimal densities (e.g., 3,000 cells/well for HEK293 cells) and treated with this compound at various concentrations (typically 0, 1, 10, and 50 μM) for extended periods (up to 96 hours). Phase-contrast images are acquired at regular intervals (e.g., every 4-6 hours), and confluency is automatically analyzed using integrated software algorithms. This approach allows for real-time monitoring of cell growth without the need for endpoint assays, providing dynamic information on any potential cytostatic or cytotoxic effects of this compound treatment.

Research Applications and Biological Insights

Utility in Chemical Biology and Target Validation

This compound serves as a valuable chemical tool for dissecting the specific biological functions of PRMT4 and PRMT6, which often have overlapping substrates and cellular functions. The dual inhibitory profile of this compound is particularly relevant given the documented synergistic relationship between PRMT4 and PRMT6 in stimulating estrogen receptor alpha (ERα)-dependent transcription. Additionally, both enzymes have been shown to dimethylate H3R42 in vitro and in vivo, suggesting functional redundancy for certain substrates. The availability of a well-characterized negative control (MS049N), which is structurally similar but inactive in biochemical and cellular assays, further enhances the utility of this compound in chemical biology studies by enabling rigorous control for off-target effects.

The target validation applications of this compound are particularly important in cancer biology, where both PRMT4 and PRMT6 are frequently overexpressed. PRMT4 overexpression has been documented in acute myeloid leukemia (AML), breast, prostate, lung, and colorectal cancers, where it methylates diverse substrates including histones (H3R17, H3R26), transcription factors (SOX2, SOX9, PAX7, RUNX1), and RNA binding proteins (PABP1, HuR, HuD). Similarly, PRMT6 is overexpressed in melanoma, bladder, lung, and prostate cancers, where it methylates targets such as histone H3R2, DNA polymerase β, HIV Tat, and HMGA1a. This compound enables researchers to determine whether simultaneous inhibition of both PRMT4 and PRMT6 provides therapeutic advantages over selective inhibition of individual enzymes.

Insights from Cancer Model Studies

In the context of clear cell renal cell carcinoma (ccRCC), this compound has provided important insights into the specific roles of PRMT4 and PRMT6 in this malignancy. Unlike the pan-type I PRMT inhibitor MS023, which demonstrated significant anti-proliferative effects across multiple ccRCC models, this compound did not substantially impact cancer cell proliferation. This observation suggests that PRMT1 inhibition, rather than PRMT4/6 inhibition, may be the critical determinant of the anti-proliferative effects observed with pan-type I PRMT inhibitors in ccRCC. These findings highlight the therapeutic differentiation between targeting specific PRMT family members versus broader inhibition and underscore the value of selective chemical probes like this compound in deconvoluting complex biological functions of individual PRMT enzymes in specific cancer contexts.

Figure 1: this compound Mechanism of Action and Cellular Consequences. This diagram illustrates the primary molecular targets of this compound (PRMT4 and PRMT6) and the downstream cellular effects resulting from their inhibition, including reduction of specific histone marks and alterations in gene expression and RNA processing.

Formulation and Handling Guidelines

Solubility and Storage Conditions

This compound (hydrochloride salt) demonstrates favorable solubility properties in various solvents commonly used in biological research. For in vitro assays, the compound is soluble at concentrations up to 56 mg/mL (174.3 mM) in water and DMSO, and up to 50 mg/mL (155.6 mM) in ethanol. For long-term storage, the powder form should be kept at -20°C, which ensures stability for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 month. It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can significantly impact solubility. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.

In Vivo Formulation Strategies

Although in vivo data for this compound is currently limited in the published literature, standard formulation approaches can be employed for animal studies. For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, several injection formulations have been validated. One effective approach uses 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve concentrations up to 2.8 mg/mL (8.71 mM). For oral administration, this compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) or dissolved in PEG400. When designing in vivo studies, researchers should consider the potential differential expression of PRMT4 and PRMT6 in target tissues and implement appropriate pharmacodynamic markers (such as monitoring H3R2me2a levels) to confirm target engagement.

Figure 2: Experimental Workflow for this compound Characterization. This diagram outlines the comprehensive approach for evaluating this compound activity, from initial biochemical assays through cellular target engagement and functional validation, including the critical use of negative controls.

Conclusion and Future Directions

This compound represents a critical chemical tool for the precise investigation of PRMT4 and PRMT6 biology in health and disease. Its well-characterized selectivity profile, cellular activity, and availability of a matched negative control make it ideally suited for exploratory studies aimed at deconvoluting the complex functions of these enzymes. Current evidence suggests that while PRMT4 and PRMT6 play important roles in various cancers, their specific contributions vary across cancer types, highlighting the need for context-specific investigation using high-quality tools like this compound.

References

- 1. This compound | PRMT4/PRMT6 Inhibitor [medchemexpress.com]

- 2. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 3. (hydrochloride) - Amerigo Scientific MS 049 [amerigoscientific.com]

- 4. This compound (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]

- 5. This compound | PRMT4 and PRMT6 inhibitor | CAS 2095432-59-8 [invivochem.com]

MS049 Biochemical and Cellular Profile

The table below summarizes the key quantitative data for MS049:

| Parameter | Details |

|---|---|

| Primary Targets | PRMT4 (CARM1) & PRMT6 [1] [2] |

| Biochemical IC₅₀ | PRMT4: 34 nM; PRMT6: 43 nM [3] [4] [2] |

| Selectivity | Selective over other PRMTs (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8), other epigenetic modifiers (PKMTs, DNMTs, KDMs), and methyl reader proteins [1] [2] [5] |

| Cellular Activity | Reduces H3R2me2a mark (IC₅₀ = 0.97 μM) and Med12 asymmetric dimethylation (Med12me2a, IC₅₀ = 1.4 μM) in HEK293 cells [1] |

| Negative Control | MS049N (an inactive analog for control experiments) [2] [6] |

Experimental Protocols for Key Assays

The foundational research for this compound involved several key experiments to establish its potency and selectivity.

1. Biochemical IC₅₀ Determination

- Objective: To measure the concentration of this compound that inhibits 50% of PRMT4 and PRMT6 activity in a cell-free system.

- Methodology: Experiments were performed using purified PRMT enzymes. The IC₅₀ values were determined with the substrate and cofactor (SAM) concentrations set at their respective Km values for each enzyme to ensure physiological relevance. All experiments were performed in triplicate [2].

2. Cellular Target Engagement (H3R2me2a Reduction)

- Objective: To confirm that this compound enters cells and inhibits its enzymatic targets, leading to a measurable decrease in a specific histone methylation mark.

- Methodology:

- Cell Line: HEK293 cells [1] [3].

- Culture Conditions: Grown in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) [3].

- Treatment: Cells were treated with this compound at varying concentrations.

- Readout: The levels of histone H3 asymmetrically dimethylated at arginine 2 (H3R2me2a) were measured. This mark is a known target of PRMT6 [1] [2]. This compound reduced this mark in a concentration-dependent manner, with an IC₅₀ of 0.97 μM [1].

3. Cellular Target Engagement (Med12 Asymmetric Dimethylation)

- Objective: To demonstrate inhibition of PRMT4 activity in a cellular context using a non-histone substrate.

- Methodology:

- Cell Line: HEK293 cells [1].

- Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 100 μM for 72 hours [1].

- Readout: The levels of asymmetrically dimethylated Med12 (Med12-Rme2a), a direct substrate of PRMT4, were measured. This compound treatment led to a concentration-dependent reduction, with an IC₅₀ of 1.4 μM [1].

4. Selectivity Profiling

- Objective: To confirm that this compound does not significantly inhibit other epigenetic enzymes or reader proteins.

- Methodology: this compound was tested against a broad panel of other PRMTs, protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), lysine demethylases (KDMs), and methyllysine/methylarginine reader proteins. It showed no appreciable inhibition or binding at tested concentrations (e.g., 50 μM for methyltransferases, 10 μM for demethylases) [3] [2].

Research Context and Signaling Pathways

This compound inhibits PRMT4 and PRMT6, which methylate arginine residues on various substrates. This methylation alters cellular processes, and dysregulation is linked to cancers. The diagram below illustrates the logical relationship between this compound's action and its observed experimental outcomes.

This compound mechanism and experimental outcomes.

Application as a Chemical Probe

This compound is a valuable tool for understanding the overlapping and distinct biological functions of PRMT4 and PRMT6 in health and disease [2]. When using this compound in experiments, it is considered best practice to use the available negative control compound, MS049N, to account for potential off-target effects [2] [6]. It is important to note that, based on the current search results, no in vivo or clinical data for this compound has been reported [4] [5].

References

- 1. is a Selective and Dual Inhibitor of PRMT4 and... MS 049 [cancer-research-network.com]

- 2. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 4. (hydrochloride) - Amerigo Scientific MS 049 [amerigoscientific.com]

- 5. This compound (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]

- 6. | Structural Genomics Consortium MS 049 [thesgc.org]

Biochemical and Cellular Profile of MS049

The table below summarizes the key characteristics of MS049:

| Property | Description |

|---|---|

| Primary Targets | PRMT4/CARM1 and PRMT6 [1] |

| Reported IC₅₀ Values | PRMT4: 34 nM; PRMT6: 43 nM (cell-free assays) [1] |

| Selectivity | Excellent selectivity; does not inhibit other PRMTs, lysine methyltransferases, demethylases, or reader proteins at tested concentrations (up to 10-200 μM) [1]. |

| Cellular Activity | Potently reduces levels of asymmetric dimethylarginine (ADMA) marks in cells (e.g., H3R2me2a and Med12me2a in HEK293 cells) [1]. |

| Molecular Weight | 321.29 g/mol (as dihydrochloride salt from [1]); 248.2 g/mol (free base from [2]) |

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor for the S-adenosylmethionine (SAM) co-factor, binding to the catalytic site of PRMT4 and PRMT6 to prevent the transfer of methyl groups to arginine residues on substrate proteins [1].

This compound inhibits PRMT4 and PRMT6 by blocking S-adenosylmethionine (SAM) binding, preventing substrate methylation.

One elucidated pathway involves the stabilization of the histone demethylase LSD1. The diagram below illustrates how this compound disrupts this oncogenic pathway:

In breast cancer, this compound inhibits CARM1, preventing LSD1 methylation and USP7-mediated stabilization, thereby suppressing metastasis [3].

Experimental Protocols for Cellular Research

The following methodology is adapted from the literature for using this compound in cell-based assays [1].

- Cell Line: HEK293 cells. The protocol can be adapted for other cancer cell lines, such as the breast cancer cell line MDA-MB-231 [3].

- Cell Culture: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).

- Seeding: Seed cells on 96-well plates at a density of 3,000 cells per well.

- Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0, 1, 10, and 50 μM). This compound is typically dissolved in DMSO to create a stock solution.

- Incubation Time: Incubate the cells with the compound for 96 hours.

- Analysis and Readout:

- Phenotypic Response: Monitor cell confluency in real-time using live-cell imaging systems like the IncuCyte ZOOM and analyze the data with corresponding software [1].

- Mechanistic Validation:

- Western Blotting: Detect changes in global methylation marks (e.g., H3R2me2a, H3R17me2a, H3R26me2a) or specific substrate methylation (e.g., LSD1) [1] [3].

- Dose-Response: Treat MDA-MB-231 cells with increasing doses of this compound (e.g., 0, 2.5, 5, 10 μM) for 24-48 hours, followed by Western Blot analysis to observe the dose-dependent decrease in target protein levels (e.g., LSD1) [3].

Formulation and Handling

For in vitro and preclinical research, proper formulation is critical. The table below lists validated formulations from supplier data [1]:

| Application | Formulation | Preparation Example | Max Tested Concentration |

|---|---|---|---|

| In vitro | DMSO | Dissolve to 56 mg/mL (174.29 mM) | 50 μM in cell culture [1] |

| In vivo (Solution) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Add 50 μL of 56 mg/mL DMSO stock to 400 μL PEG300, then 50 μL Tween-80, finally 500 μL ddH₂O [1] | 2.8 mg/mL (8.71 mM) [1] |

| In vivo (Suspension) | 0.5% CMC-Na | Suspend powder directly in 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution [1] | ≥5 mg/mL [1] |

Research and Therapeutic Implications

As a selective chemical probe, this compound is a vital tool for basic and translational research [1] [2]. Its main research applications include:

- Target Validation: Used to investigate the specific biological roles of PRMT4 and PRMT6 in various cellular processes and disease models [4] [3].

- Understanding CARM1 Biology: Helps elucidate CARM1's multifaceted roles, from its canonical function as a transcriptional coactivator to its cytoplasmic roles in metabolism, mRNA processing, and cell signaling [4].

- Therapeutic Exploration: Demonstrates efficacy in preclinical models, showing that inhibition of PRMT4/CARM1 can suppress invasion and metastasis in breast cancer cells, highlighting the therapeutic potential of targeting this enzyme [3].

References

- 1. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 2. This compound A chemical probe for PRMT4 and PRMT6 [thesgc.org]

- 3. Arginine methylation‐dependent LSD1 stability promotes ... [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted roles of CARM1 beyond histone arginine ... [nature.com]

MS049 experimental protocol

MS049 at a Glance

The table below summarizes the core information about this compound found in the search results.

| Property | Description |

|---|---|

| Target | Protein Arginine N-Methyltransferase 6 (PRMT6) [1]. |

| Primary Use | Selective inhibitor of PRMT6; used to rule out the roles of other Type I PRMTs (like PRMT3 and PRMT4/CARM1) in cellular processes [1]. |

| Key Finding | In a screen on Triple-Negative Breast Cancer (TNBC) cell lines, this compound (at 1 µM) showed no significant antiproliferative effect, helping to establish that the anti-tumor effects of a broader Type I PRMT inhibitor were primarily due to PRMT1 inhibition [1]. |

Proposed Experimental Framework

Although detailed protocols are not available in the search results, the general workflow for using this compound in a cell-based screening campaign can be outlined based on standard practices.

References

Comprehensive Application Notes and Protocols for MS049 in Epigenetic Research

MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM). Its discovery has provided researchers with a valuable chemical tool for investigating arginine methylation biology and its implications in cancer and other diseases. These application notes provide detailed protocols for its use in various research contexts and summarize key experimental findings.

Biochemical and Pharmacological Profile

The following table summarizes the key characteristics of this compound:

Table 1: Biochemical and Pharmacological Profile of this compound

| Parameter | Specification | Experimental Context |

|---|---|---|

| Primary Targets | PRMT4 (IC₅₀ = 34 nM), PRMT6 (IC₅₀ = 43 nM) | Cell-free assay [1] [2] |

| Selectivity | >300-fold selective over PRMT1 & PRMT3; >30-fold over PRMT8. No inhibition of PRMT5, PRMT7, other PKMTs, DNMTs, or KDMs at 50 μM. | Broad panel of epigenetic modifiers [1] [3] [4] |

| Cellular Activity | Reduces H3R2me2a (IC₅₀ = 0.97 μM) and Med12me2a (IC₅₀ = 1.4 μM) in HEK293 cells. | Cellular assay in HEK293 cells [1] |

| Cytotoxicity | Not toxic; does not affect HEK293 cell growth at tested concentrations. | Cell confluency measurement (0-50 μM, 96 h) [1] [2] |

| Solubility | 56 mg/mL in DMSO, 30 mg/mL in Ethanol. | For in vitro stock preparation [2] [4] |

Detailed Experimental Protocols

In Vitro Cell-Based Assay to Monitor Target Engagement

This protocol is used to demonstrate the cellular activity of this compound by quantifying the reduction of specific histone methylation marks.

- Objective: To assess the concentration-dependent inhibition of PRMT6 and PRMT4 in cells by measuring the reduction of H3R2me2a and Med12me2a marks, respectively.

- Materials:

- Cell line: HEK293 cells (or other relevant cancer cell lines).

- Complete Growth Medium: DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL).

- This compound stock solution: Prepared in DMSO at a concentration of 10-30 mM.

- Antibodies: Anti-H3R2me2a and anti-Med12me2a for Western Blot or immunofluorescence.

- Procedure:

- Cell Seeding: Seed HEK293 cells in multi-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

- Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 μM to 50 μM). Include a DMSO vehicle control (typically 0.1-0.5% v/v).

- Incubation: Incubate the cells for 72-96 hours to allow for sufficient turnover of methylated marks.

- Cell Lysis and Analysis: Lyse the cells and analyze the lysates using Western Blotting with the target-specific antibodies.

- Quantification: Quantify the band intensity to generate concentration-response curves and calculate the IC₅₀ values for target engagement in cells [1] [2].

- Key Note: The lack of cytotoxicity in HEK293 cells at these concentrations allows for the clear attribution of reduced methylation marks to target inhibition rather than general cell death [1].

Cell Proliferation and Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound in cancer cell lines.

- Objective: To evaluate the effect of this compound on the growth and viability of cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC) panels.

- Materials:

- Cell lines: A panel of TNBC cell lines (e.g., MDA-MB-468, Hs578T).

- Equipment: Live-cell imaging system (e.g., IncuCyte ZOOM) or a plate reader for viability assays (CellTiter-Glo).

- This compound stock solution.

- Procedure:

- Cell Seeding: Seed TNBC cells on 96-well plates at an optimal density (e.g., 1,000-3,000 cells/well).

- Compound Treatment: Treat cells with a dose range of this compound (e.g., 40 nM to 10 μM). The clinical type I PRMT inhibitor GSK3368715 can be used as a positive control in parallel experiments.

- Incubation and Monitoring: Place the plate in a live-cell imager and monitor cell confluency every 12-24 hours for up to 6 days.

- Data Analysis: Calculate the Area Above the Curve (AAC) to capture both the efficacy and potency of the inhibitor. A higher AAC indicates greater sensitivity [5].

- Expected Outcome: Research indicates that this compound, as a specific PRMT4/6 inhibitor, shows no significant anti-proliferative effect across a broad panel of TNBC cell lines. This contrasts with the potent effects of pan-type I PRMT inhibitors like MS023, suggesting that inhibition of PRMT1 is the primary driver of anti-proliferative effects in TNBC, not PRMT4/6 [5]. This makes this compound an excellent tool for isolating PRMT4/6-specific phenotypes from those driven by PRMT1.

Mechanism of Action and Research Context

The following diagram illustrates the molecular mechanism of this compound and its role in epigenetic research.

Diagram 1: Mechanism of this compound action and its research implications in TNBC.

Key Research Insights and Applications

Differential Role in TNBC: A critical finding from research is that while pan-type I PRMT inhibitors (like MS023) exhibit strong anti-proliferative effects in TNBC, the specific PRMT4/6 inhibition by This compound does not [5]. This indicates that the anti-tumor efficacy of broader inhibitors is primarily driven by PRMT1 inhibition, a key insight for targeted drug development.

Triggering Interferon Response: Pan-type I PRMT inhibition (e.g., by MS023) triggers a viral mimicry response in sensitive TNBC cells. This involves the accumulation of double-stranded RNA (dsRNA) derived from inverted repeat Alu elements, leading to an interferon response and cell death [5]. This compound's specificity helps delineate the contribution of PRMT4/6 to this process.

Tool Compound Utility: Due to its high selectivity and lack of broad cytotoxicity, this compound serves as an excellent tool compound for dissecting the specific biological functions of PRMT4 and PRMT6 without the confounding effects of PRMT1 inhibition [1] [5]. It is particularly useful in studies focusing on transcriptional regulation via histone H3 arginine 2 methylation.

Formulation and Handling

Table 2: Formulation and Handling of this compound

| Aspect | Recommendation |

|---|---|

| Storage | Store solid at -20°C. Prepare fresh solutions where possible [2] [4]. |

| Stock Solution | Prepare in DMSO at 30-56 mg/mL (~174 mM). Aliquot and avoid freeze-thaw cycles [2]. |

| In Vitro Formulation | Dilute in aqueous buffer containing ≤0.5% DMSO for cell culture assays. |

| In Vivo Formulation (Example) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O to 2.8 mg/mL [2]. |

| Stability | The solution is not recommended for long-term storage; use soon after preparation [2]. |

References

- 1. is a Selective and Dual Inhibitor of PRMT4 and... MS 049 [cancer-research-network.com]

- 2. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 3. (hydrochloride) - Amerigo Scientific MS 049 [amerigoscientific.com]

- 4. This compound (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]

- 5. PRMT inhibition induces a viral mimicry response in triple- ... [pmc.ncbi.nlm.nih.gov]

MS049 Characteristics and Validation

The table below summarizes the key biochemical and cellular characteristics of MS049 as reported in the literature:

| Property | Description |

|---|---|

| Primary Target | PRMT6 [1] |

| Target Family | Type I PRMTs [1] |

| Potency (IC₅₀) | < 100 nM (biochemical assay) [2] |

| Cellular Activity | Active at 1 μM [2] |

| Key Application | Studying PRMT6 function and Type I PRMT biology [2] [1] |

| Inactive Control | MS094 (structurally similar but inactive compound) [1] |

This compound demonstrates high selectivity for its target. It has been screened against a panel of up to 34 human SAM-dependent methyltransferases and showed minimal off-target activity [2]. This profile makes it a valuable tool for linking observed cellular phenotypes to PRMT inhibition.

Reported Research Applications

Research screens have identified this compound as a key tool for probing epigenetic dependencies in cancer models, particularly in triple-negative breast cancer (TNBC) [1]. Its primary reported use is in cell proliferation and viability assays to identify cancer types that are vulnerable to Type I PRMT inhibition.

The following diagram illustrates a generalized workflow for using this compound in such a screening context:

The general workflow for a cell proliferation assay would be:

- Cell Culture and Treatment: Plate appropriate cell lines (e.g., TNBC models) and treat them with this compound, its inactive control compound MS094, and a vehicle control (like DMSO) [1].

- Phenotypic Assessment: Monitor cell confluence over time (e.g., 3-6 days) using a live-cell imaging platform or measure cell viability at the endpoint using assays like CellTiter-Glo [1].

- Validation and Analysis: Confirm on-target engagement by measuring a reduction in asymmetric dimethylarginine (ADMA) marks via Western blot [2] [1]. The critical comparison is between the effects of this compound and its inactive control, MS094. A phenotype observed with this compound but not with MS094 provides confidence that the effect is due to on-target PRMT inhibition [2].

Important Considerations for Experimental Design

- Use Appropriate Controls: Always include the inactive control compound MS094 and a vehicle control in your experiments. This is crucial for confirming that observed effects are due to specific PRMT inhibition and not off-target activities of the chemical scaffold [2] [1].

- Verify On-Target Engagement: In cellular experiments, confirm that this compound is engaging its target by monitoring a relevant biomarker, such as a reduction in global ADMA levels or PRMT6-specific histone marks (e.g., H3R2me2a) [2].

- Start with Established Concentrations: The literature indicates that this compound is cell-active at 1 μM [2]. This concentration is a good starting point for initial experiments, which should include a dose-response curve to determine the IC₅₀ in your specific model system.

References

MS049 Application Notes and Protocols

MS049 is characterized as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6. Its primary application in research is as a chemical probe to investigate the biological roles of these enzymes and their implications in cancer biology [1].

Quantitative Profiling of this compound

The table below summarizes key quantitative data for this compound, including inhibitory concentrations and cellular activity.

Table 1: Biochemical and Cellular Activity Profile of this compound

| Parameter | Value | Description / Experimental Context |

|---|---|---|

| IC₅₀ (PRMT4) | 34 nM | Inhibition of human full-length PRMT4 methylation activity in a cell-free assay [1]. |

| IC₅₀ (PRMT6) | 43 nM | Inhibition of PRMT6 methylation activity in a cell-free assay [1]. |

| IC₅₀ (PRMT8) | 1.6 µM | Demonstrates selectivity over the related PRMT8 [1]. |

| Cellular IC₅₀ (H3R2me2a) | 0.97 µM | Reduction of the PRMT6-mediated H3R2me2a mark in HEK293 cells after 20-hour treatment [1]. |

| Cellular IC₅₀ (Med12-Rme2a) | 1.4 µM | Reduction of the PRMT4-mediated Med12 asymmetric dimethylation in HEK293 cells after 72-hour treatment [1]. |

| Solubility (DMSO) | ≥ 31 mg/mL (124.8 mM) | For preparation of stock solutions [1]. |

| Solubility (Water) | ≥ 56 mg/mL (174.3 mM) | For the dihydrochloride salt form (CAS 2095432-59-8) [2]. |

This compound exhibits high selectivity for PRMT4 and PRMT6 over a broad range of other epigenetic targets, including other PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs) [1]. It is reported to be non-toxic and does not affect the growth of HEK293 cells at working concentrations [1].

Experimental Protocol: Inhibition of PRMT-Mediated Methylation in Cells

This protocol outlines the use of this compound in a cellular context to assess the inhibition of PRMT4 and PRMT6 activity by monitoring established methylation marks via western blot.

1. Reconstitution of this compound

- Prepare a 10-50 mM stock solution by dissolving this compound in high-quality, freshly opened DMSO [1].

- For the dihydrochloride salt (this compound 2HCl), the compound can also be dissolved directly in water or PBS at concentrations of at least 56 mg/mL (174.3 mM) [2].

- Aliquot and store the stock solution at -20°C to -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Treatment

- Culture HEK293 cells (or other relevant cell lines, such as MDA-MB-231 breast cancer cells) in appropriate media under standard conditions (37°C, 5% CO₂) [1] [3].

- Seed cells at a desired density and allow them to adhere overnight.

- The next day, treat cells with this compound across a concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO at the same dilution as the highest drug concentration) [1].

- Incubation Time: For assessing H3R2me2a reduction (PRMT6 activity), incubate for 20 hours. For assessing Med12-Rme2a reduction (PRMT4 activity), incubate for 72 hours [1].

3. Sample Collection and Western Blot Analysis

- Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantify protein concentration in the lysates to ensure equal loading.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and probe with the following primary antibodies:

- Anti-H3R2me2a: To monitor inhibition of PRMT6 activity.

- Anti-Med12-Rme2a: To monitor inhibition of PRMT4 activity. A study investigating the PRMT4-LSD1 axis used this mark to demonstrate CARM1 inhibition by this compound [3].

- Anti-LSD1: A relevant downstream target; treatment with this compound has been shown to decrease LSD1 protein levels in a dose-dependent manner in MDA-MB-231 cells [3].

- Loading Controls: Anti-β-Actin or Anti-GAPDH.

- Incubate with appropriate HRP-conjugated secondary antibodies and develop using an ECL reagent.

- Expected Result: A concentration-dependent decrease in the H3R2me2a, Med12-Rme2a, and LSD1 signals should be observed, with minimal change in loading controls [1] [3].

Visualizing the CARM1-USP7-LSD1 Pathway Targeted by this compound

This compound inhibits PRMT4/CARM1, which plays a key role in stabilizing the histone demethylase LSD1 in breast cancer. The following diagram illustrates this pathway and the point of inhibition by this compound [3].

Diagram Title: CARM1-USP7-LSD1 Axis in Breast Cancer Metastasis

Pathway Description:

- CARM1 Methylates LSD1: CARM1 dimethylates LSD1 at arginine 838 (R838), which serves as a molecular switch [3].

- USP7 Recruitment and Stabilization: This methylation mark promotes the binding of the deubiquitinase USP7. USP7 then deubiquitinates LSD1, protecting it from proteasomal degradation and significantly increasing its stability [3].

- Promotion of Metastasis: The stabilized LSD1 protein represses E-cadherin and activates vimentin transcription, which enhances the invasion and metastasis of breast cancer cells [3].

- Inhibition by this compound: this compound potently inhibits CARM1's methyltransferase activity. This blockade prevents R838 methylation of LSD1, disrupting its interaction with USP7 and leading to LSD1 ubiquitination and degradation, thereby suppressing the metastatic cascade [3].

Important Notes for Researchers

- For Research Use Only: this compound is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans [1] [2].

- Confirmation of Specificity: Always include appropriate controls (e.g., genetic knockdown of PRMT4/PRMT6) to confirm that observed phenotypic effects are specifically due to the inhibition of these enzymes by this compound.

- LSD1 as a Functional Readout: Monitoring LSD1 protein levels can serve as a robust downstream functional readout for effective cellular PRMT4/CARM1 inhibition by this compound, particularly in breast cancer models [3].

References

MS049 step-by-step guide

MS049 at a Glance

This compound is a dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It is a cell-active tool compound used to investigate the biological roles and therapeutic potential of these enzymes [1] [2].

Quantitative Profile of this compound Inhibition The following table summarizes the primary biochemical and cellular inhibitory data for this compound.

| Target | Alternative Name | Biochemical IC₅₀ | Cellular IC₅₀ (in HEK293 cells) |

|---|---|---|---|

| PRMT4 | CARM1 | 34 nM [1] [3] [4] | 1.4 μM (Med12me2a reduction) [1] |

| PRMT6 | - | 43 nM [1] [3] [4] | 0.97 μM (H3R2me2a reduction) [1] |

| PRMT8 | - | 1.6 μM [1] [5] | Not determined |

This compound demonstrates excellent selectivity, showing no significant inhibition against a broad panel of other epigenetic targets, including other PRMTs, histone methyltransferases (PKMTs), and demethylases (KDMs) at concentrations up to 10-50 μM [1] [3].

Detailed Protocol: Inhibition of PRMT6 in HEK293 Cells

This protocol details the method to evaluate this compound's cellular activity by monitoring the reduction of the histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) mark, a primary substrate of PRMT6 [1] [6].

Workflow Overview

The experimental workflow for this protocol is illustrated below:

Step-by-Step Procedure

Cell Culture:

Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of this compound in DMSO [1]. Aliquot and store at -20°C or -80°C.

- Seed HEK293 cells onto multi-well plates (e.g., 6-well or 12-well plates for Western blot) at an appropriate density (e.g., 3000 cells/well for 96-well format confluence assays) [1] [3].

- Once cells have adhered, treat them with this compound at a range of concentrations (e.g., 0.1 μM, 1 μM, and 10 μM). Include a negative control (DMSO vehicle only) and a positive control if available (e.g., catalytically inactive PRMT6 mutant) [1].

- Ensure the final concentration of DMSO is the same across all treatment groups (typically ≤0.5%).

Incubation:

- Incubate the treated cells for 20 hours [1].

Cell Lysis and Protein Extraction:

- After incubation, wash the cells with cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells, collect the lysates, and centrifuge to remove cell debris.

Western Blot Analysis:

- Determine the protein concentration of the supernatants using a standard assay (e.g., BCA).

- Resolve equal amounts of total protein (e.g., 20-30 μg) by SDS-PAGE.

- Transfer the proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Probe the membrane with a primary antibody against H3R2me2a overnight at 4°C [1].

- The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

- Detect the signal using enhanced chemiluminescence (ECL) reagent.

- Crucially, strip and re-probe the membrane with an antibody against total histone H3 or another housekeeping protein (e.g., β-Actin) to ensure equal loading.

Data Analysis:

- Quantify the band intensities of H3R2me2a and the corresponding total protein.

- Normalize the H3R2me2a signal to the total protein signal for each sample.

- Express the normalized values as a percentage of the DMSO vehicle control.

- Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value, which should be approximately 0.97 μM [1].

Additional Experimental Notes

- Negative Control: For more rigorous chemical biology studies, it is recommended to use the inactive control compound MS049N, which is structurally similar but does not inhibit PRMT4/6 [6] [2]. This helps rule out off-target effects.

- Cell Viability: Under these conditions (up to 50 μM for 96 hours), this compound has been shown to be non-toxic and does not affect the growth of HEK293 cells [1] [5].

- In Vivo Considerations: The search results indicate that there is no reported animal in vivo data for this compound to date [4]. Its use is currently confined to in vitro research.

Key Considerations for Researchers

The following diagram outlines the logical relationship between this compound's mechanism of action and its key experimental applications:

- Mechanism: this compound acts as a dual inhibitor, non-competitive with both the peptide substrate and the cofactor (SAM/SAH), and binds directly to the substrate-binding site of the enzymes [7] [6].

- Key Applications: Researchers use this compound primarily to reduce specific methylation marks like H3R2me2a (for PRMT6) and Med12me2a (for PRMT4) in cells [1].

- Ultimate Goal: The probe enables the dissection of the specific biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [6].

References

- 1. medchemexpress.com/ MS .html 049 [medchemexpress.com]

- 2. This compound A chemical probe for PRMT4 and PRMT6 [thesgc.org]

- 3. This compound | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]

- 4. This compound (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]

- 5. | Histone Methyltransferase | TargetMol MS 049 [targetmol.com]

- 6. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page [guidetopharmacology.org]

MS049 Quantitative Profile

The table below summarizes the key quantitative data available for MS049, which defines its potency and selectivity [1].

| Parameter | Value / Description |

|---|---|

| CAS Number | 1502816-23-0 [1] |

| Molecular Weight | 248.36 [1] |

| Primary Targets | Potent, selective, cell-active dual inhibitor of PRMT4 (CARM1) and PRMT6 [1]. |

| IC₅₀ for PRMT4 | 34 nM [1] |

| IC₅₀ for PRMT6 | 43 nM [1] |

| IC₅₀ for PRMT8 | 1600 nM (demonstrating selectivity over other PRMTs) [1] |

| Cellular IC₅₀ (HEK293) | 0.97 μM (for reduction of H3R2me2a, a PRMT6-mediated mark) [1] |

| Cellular IC₅₀ (HEK293) | 1.4 μM (for reduction of Med12-Rme2a, a PRMT4-mediated mark) [1] |

| Solubility | ≥ 31 mg/mL in DMSO; ≥ 100 mg/mL in Water [1] |

Experimental Protocol for Cell-Based Assays

While a tissue protocol is not specified, the established methodology for cell-based studies can serve as a foundational reference. The following protocol is adapted from general PRMT activity assays and specific this compound applications [1] [2].

1. Cell Culture and Plating

- Culture appropriate cell lines (e.g., HEK293) in recommended media (e.g., DMEM with 10% FBS, penicillin, and streptomycin).

- Plate cells at a recommended density (e.g., in 24-well tissue culture plates) and allow them to adhere.

2. Compound Preparation and Treatment

- Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture media should not exceed 0.1% [2].

- Dilute the stock solution in pre-warmed culture media to the desired working concentration. Based on cellular IC₅₀ data, a concentration range of 0.1 μM to 10 μM is effective for inhibiting PRMT4/6 activity in HEK293 cells [1].

- Remove the old media from the cells and replace it with the medium containing this compound or the vehicle control (DMSO).

- Incubate the cells for a period sufficient to observe biomarker reduction. Literature shows effects can be measured after 20 hours (for H3R2me2a reduction via PRMT6) and 72 hours (for Med12-Rme2a reduction via PRMT4) [1].

3. Cell Lysis and Protein Extraction

- After treatment, remove the media and wash the cells with PBS.

- Lyse the cells using an appropriate lysis buffer (e.g., 20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100) supplemented with protease inhibitors.

- Clarify the lysates by centrifugation and determine the protein concentration using a standard assay (e.g., BCA assay).

4. Analysis of Inhibition Efficacy

- The efficacy of this compound is typically analyzed by Western Blot to detect changes in methylation levels of specific biomarkers [1] [2].

- For PRMT6 inhibition, probe for a reduction in asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).

- For PRMT4 (CARM1) inhibition, probe for a reduction in asymmetric dimethylation of Med12 (Med12-Rme2a).

The experimental workflow for this cell-based application is summarized in the following diagram:

Key Considerations for Tissue Application

To adapt the use of this compound for tissue studies, here are critical factors to consider, as direct data is unavailable:

- Tissue Penetration and Bioavailability: The physical-chemical properties of this compound (MW 248.36, solubility) suggest good potential for tissue penetration [1]. For in vivo studies, you would need to establish a formulation and dosing regimen (e.g., intraperitoneal injection) that achieves sufficient drug concentration in the target tissue.

- Biomarker Validation in Tissue: Confirm that the cellular biomarkers H3R2me2a and Med12-Rme2a are relevant and detectable in your specific tissue model using techniques like Western blot or immunohistochemistry.

- Context-Dependent Effects: Be aware that the biological role and essentiality of PRMT4 and PRMT6 can vary by tissue and cancer type. For instance, one study found that inhibiting PRMT4 alone did not significantly affect the growth of triple-negative breast cancer cells, whereas pan-inhibition of type I PRMTs did [3]. Preliminary experiments to validate the target relevance in your model are crucial.

Important Safety and Usage Note

This compound is labeled "For research use only" and is not for sale to patients or for use as a therapeutic agent [1].

References

Comprehensive Application Notes and Protocols for MS049: A Dual PRMT4/PRMT6 Inhibitor

Introduction to MS049 and Its Biological Significance

This compound is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6, with half-maximal inhibitory concentrations (IC₅₀) of 34 nM and 43 nM, respectively [1]. This small molecule inhibitor represents a valuable chemical tool for investigating the biological functions of these enzymes in epigenetic regulation and their roles in disease pathogenesis, particularly in cancer. This compound was developed through structure-activity relationship (SAR) studies based on a fragment-like inhibitor of type I PRMTs, with systematic optimization of three key regions of the molecular scaffold to enhance potency and selectivity [2]. The discovery of this compound addressed a significant need in the chemical biology field for well-characterized inhibitors that can selectively target specific PRMT family members, enabling researchers to dissect the individual contributions of PRMT4 and PRMT6 to complex cellular processes.

Protein arginine methyltransferases catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) cofactor to arginine residues in both histone and non-histone proteins [3]. PRMTs are classified into three types based on their catalytic products: type I PRMTs (including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze asymmetric dimethylation of arginine residues; type II PRMTs (PRMT5 and PRMT9) mediate symmetric dimethylation; while PRMT7 is the sole type III enzyme, responsible only for monomethylation [3]. PRMT4 and PRMT6 have been implicated in various cancers, including breast, prostate, lung, and colorectal cancers, through their regulation of transcriptional activation, RNA processing, and DNA repair [2]. The excellent selectivity profile of this compound, which shows minimal activity against a broad range of other epigenetic regulators and non-epigenetic targets, makes it an ideal probe for investigating the specific biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [1] [2].

Key Properties and Quantitative Profiling of this compound

Biochemical Characterization

Table 1: Biochemical Inhibition Profile of this compound

| Target | Common Name | IC₅₀ (nM) | Type of Inhibition | Selectivity Over Other PRMTs |

|---|---|---|---|---|

| PRMT4 | CARM1 | 34 ± 6 [1] | Competitive with substrate [2] | >290-fold selective over PRMT1, PRMT3, PRMT8 [2] |

| PRMT6 | - | 43 ± 5 [1] | Competitive with substrate [2] | >230-fold selective over PRMT1, PRMT3, PRMT8 [2] |

| PRMT8 | - | 1,600 ± 300 [1] | Not fully characterized | ~37-fold and ~47-fold less potent than for PRMT4/6 respectively |

This compound demonstrates remarkable selectivity for PRMT4 and PRMT6 over other PRMTs and a broad range of epigenetic regulators. When tested at 50 µM concentration, this compound did not significantly inhibit any other methyltransferases, including protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), or demethylases at 10 µM [4]. Furthermore, this compound displayed no appreciable binding to methyllysine/methylarginine reader proteins in differential scanning fluorimetry (DSF) assays at 200 µM [1]. This exceptional selectivity profile establishes this compound as a high-quality chemical probe suitable for specifically investigating PRMT4 and PRMT6 biology without confounding off-target effects.

The molecular weight of this compound is 248.36 g/mol, with a chemical formula of C₁₅H₂₄N₂O [1]. The compound is supplied as a solid and is soluble in various solvents, including water (≥100 mg/mL or 402.64 mM), DMSO (≥31 mg/mL or 124.82 mM), and ethanol [1] [4]. For cellular assays, this compound is typically prepared as stock solutions in DMSO and diluted into aqueous buffers, with the final DMSO concentration kept low (generally <0.1%) to maintain cell viability. The compound features a methylated ethylenediamino group that serves as an arginine mimetic, forming direct and water-mediated hydrogen bonds with the substrate-binding pockets of PRMT4 and PRMT6 [2]. The benzylpiperidine moiety interacts with hydrophobic regions of the enzymes, contributing to the compound's potency and selectivity.

Cellular Activity and Phenotypic Effects

Table 2: Cellular Activity of this compound in HEK293 Cells

| Cellular Readout | Target | Incubation Time | IC₅₀ | Concentrations Tested | Experimental Method |

|---|---|---|---|---|---|

| H3R2me2a reduction | PRMT6 | 20 hours | 0.97 ± 0.05 µM [1] | 0.1, 1, 10 µM [1] | Western Blot [1] |

| Med12-Rme2a reduction | PRMT4 | 72 hours | 1.4 ± 0.1 µM [1] | 0.1, 1, 10, 100 µM [1] | Western Blot [1] |

| Cell growth | - | 96 hours | No significant toxicity [1] | 0, 1, 10, 50 µM [4] | IncuCyte ZOOM live cell imaging [4] |

In cellular assays, this compound effectively inhibits the methyltransferase activity of both PRMT4 and PRMT6, as demonstrated by reduction in specific histone marks and non-histone protein methylation. This compound treatment leads to a concentration-dependent reduction in asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a primary mark catalyzed by PRMT6 [1]. Similarly, this compound reduces methylation of Med12 (Med12-Rme2a), a non-histone substrate of PRMT4 [1]. Importantly, this compound is not toxic to HEK293 cells and does not significantly affect cell growth at concentrations up to 50 µM during 96-hour treatment, supporting its utility for prolonged cellular studies [1] [4].